molecular formula C7H4O3S B2955222 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione CAS No. 1233478-91-5

4H,6H,7H-thieno[3,2-c]pyran-4,6-dione

Cat. No. B2955222
CAS RN: 1233478-91-5
M. Wt: 168.17
InChI Key: WRNGVVSWLBTGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,6H,7H-thieno[3,2-c]pyran-4,6-dione is a chemical compound with the CAS Number: 1233478-91-5 . It has a molecular weight of 168.17 . The IUPAC name for this compound is 4H-thieno[3,2-c]pyran-4,6(7H)-dione .


Molecular Structure Analysis

The InChI code for 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione is 1S/C7H4O3S/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-2H,3H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4H,6H,7H-thieno[3,2-c]pyran-4,6-dione is a powder . It has a melting point of 152-154 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Photochromic Properties

  • Novel Preparation and Photochromic Properties : Thieno[3,2-c]pyran derivatives like 2,4,4,6-tetraaryl-4H-thiopyrans exhibit reversible photochemical color change upon UV illumination, which is significant in photochromic studies. This property is influenced by environmental factors like the presence of dioxygen (Šbebek et al., 1992).

Fluorescence Applications

  • Substituent Dependent Tunable Fluorescence : Thieno[3,2-c]pyrans show varying fluorescence properties based on their substituents, with some exhibiting high fluorescence quantum yields and large Stokes shifts. This tunability makes them useful in fluorescence applications (Sahu et al., 2014).

Semiconductor Performance

  • Semiconductor Performance in Organic Thin Film Transistors : Pyrazino[2,3-g]quinoxaline-2,7-dione based π-conjugated polymers, which include thieno[3,2-c]pyran derivatives, have demonstrated significant semiconductor performance in organic thin film transistors. They show strong acid affinity and ambipolar transport characteristics, making them valuable in electronic device fabrication (Quinn et al., 2016).

Intramolecular Hydrogen Bond Analysis

  • Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies : The study of pyran-2,4-dione derivatives, which are closely related to thieno[3,2-c]pyran-4,6-dione, involves analyzing intra and intermolecular interactions crucial for molecular conformations and crystal stabilities. This research is significant in understanding the molecular behavior of these compounds (Boraei et al., 2021).

Antiproliferative and Anticancer Activities

  • Antiproliferative and Antiprostate Cancer Activities : Some heterocyclic compounds derived from thieno[3,2-c]pyran analogs have demonstrated potential antiproliferative and anticancer activities. This highlights their significance in medicinal chemistry and drug design (Mohareb & Abdo, 2022).

Electropolymerization and Optical Properties

  • Synthesis and Electropolymerization of Thieno[3,4-c]pyrrole-4,6-dione Based Monomers : Research on monomers containing thieno[3,4-c]pyrrole-4,6-dione units investigates the effect of heteroatoms on redox and optical properties. This is crucial for developing materials with tailored electrochemical and optical characteristics (Çakal et al., 2020).

Solar Cell Applications

  • Thieno[3,2-c]pyran-4-one Based Novel Small Molecules : Thieno[3,2-c]pyran-4-one based small molecules show potential as anticancer agents and are significant in the synthesis of materials for solar cell applications. Their synthesis involves complex reactions highlighting their versatility in material science (Nakhi et al., 2012).

Nanoparticle Synthesis

  • Electrosynthesis of Nano-sized Pyran and Chromene Derivatives : The electrocatalytic synthesis of nano-sized 4H-pyran derivatives, including thieno[3,2-c]pyran derivatives, represents a sustainable and efficient method for producing nano-sized materials, possibly for drug development and material science applications (Taheri et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7H-thieno[3,2-c]pyran-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O3S/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNGVVSWLBTGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CS2)C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233478-91-5
Record name 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.